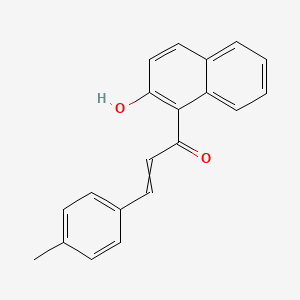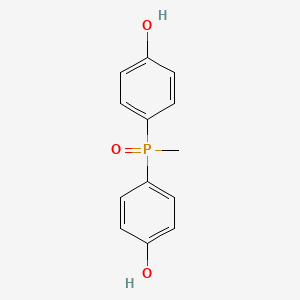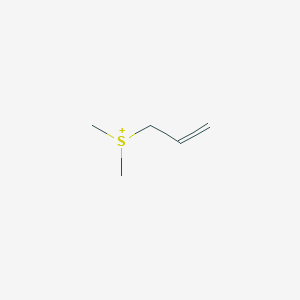![molecular formula C13H12 B14666360 Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene CAS No. 40985-77-1](/img/structure/B14666360.png)
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene is an organic compound with the molecular formula C13H12. It is characterized by its unique bicyclic structure, which includes two eight-membered rings and one twelve-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene typically involves multiple steps, including the formation of the bicyclic core and the introduction of double bonds. One common method involves the Diels-Alder reaction, followed by dehydrogenation to introduce the necessary double bonds. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated bicyclic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic structures.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or activating enzymatic reactions. Additionally, its ability to undergo various chemical reactions enables it to form reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: This compound has a similar bicyclic structure but with fewer double bonds.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Another related compound with a different ring size and fewer double bonds.
Uniqueness
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene is unique due to its larger ring size and higher degree of unsaturation compared to similar compounds.
Eigenschaften
CAS-Nummer |
40985-77-1 |
|---|---|
Molekularformel |
C13H12 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C13H12/c1-3-7-12-9-5-2-6-10-13(11-12)8-4-1/h1-10H,11H2 |
InChI-Schlüssel |
QEXJUYTYAMLQAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=CC1=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



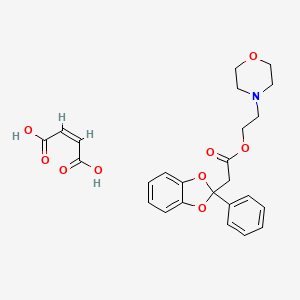
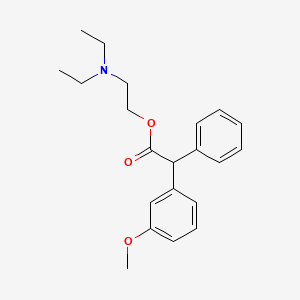
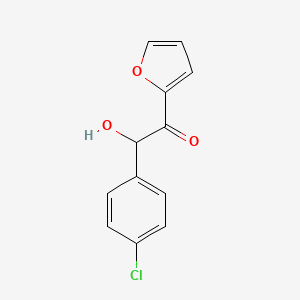
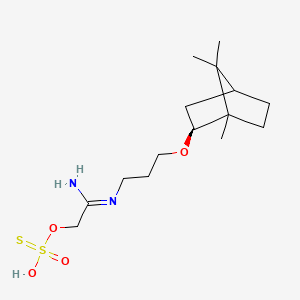
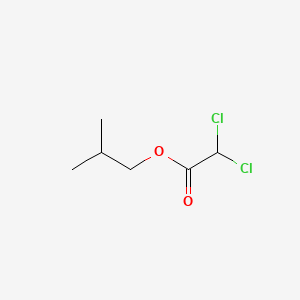
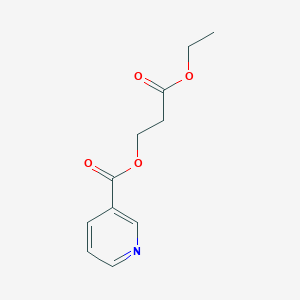
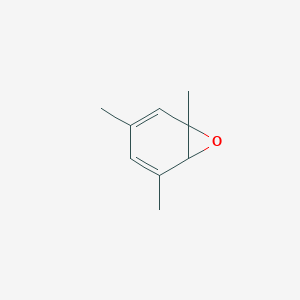
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
